molecular formula C4H6N4O4S B14318718 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine CAS No. 106754-41-0

2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine

Cat. No.: B14318718
CAS No.: 106754-41-0
M. Wt: 206.18 g/mol
InChI Key: HVGKJQKXESGZJV-UHFFFAOYSA-N
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Description

2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of nucleic acids by interfering with the function of key enzymes involved in DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Properties

CAS No.

106754-41-0

Molecular Formula

C4H6N4O4S

Molecular Weight

206.18 g/mol

IUPAC Name

(6-amino-2-iminopyrimidin-1-yl) hydrogen sulfate

InChI

InChI=1S/C4H6N4O4S/c5-3-1-2-7-4(6)8(3)12-13(9,10)11/h1-2,6H,5H2,(H,9,10,11)

InChI Key

HVGKJQKXESGZJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N)N=C1)OS(=O)(=O)O)N

Origin of Product

United States

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